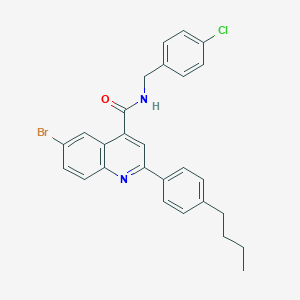![molecular formula C30H29N3O4S B452242 ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452242.png)
ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with a substituted aniline, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of benzoic acid with ethanol in the presence of an acid catalyst.
Coupling Reactions: The final steps involve coupling the quinoline derivative with the benzoate ester through amide and thioamide bond formations, typically using reagents like carbodiimides and thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
ETHYL 4-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, affecting the quinoline or benzoate ester groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst,
属性
分子式 |
C30H29N3O4S |
|---|---|
分子量 |
527.6g/mol |
IUPAC 名称 |
ethyl 4-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C30H29N3O4S/c1-4-36-29(35)20-12-14-22(15-13-20)31-30(38)33-28(34)25-17-27(32-26-11-6-5-10-24(25)26)21-8-7-9-23(16-21)37-18-19(2)3/h5-17,19H,4,18H2,1-3H3,(H2,31,33,34,38) |
InChI 键 |
PHIYZAHCFPBSQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B452159.png)
![2-(4-chlorophenyl)-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B452160.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B452161.png)
![2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B452166.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B452167.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B452171.png)
![ETHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452172.png)
![methyl 2-[(3,4-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452173.png)

![2-amino-5-oxo-4-(3-phenyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B452177.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452178.png)
![METHYL 2-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B452180.png)
![N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452181.png)
![2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B452182.png)
